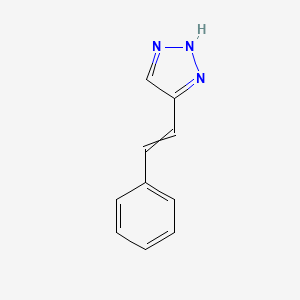![molecular formula C13H17F3N2O B15170756 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol CAS No. 919278-31-2](/img/structure/B15170756.png)
1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a phenyl ring that is further substituted with an amino group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine .
Wissenschaftliche Forschungsanwendungen
1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study the interactions of trifluoromethylated compounds with biological systems.
Wirkmechanismus
The mechanism of action of 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group and an amino group attached to a benzyl ring.
1-(4-Trifluoromethylphenyl)methylamine: Similar in structure but lacks the piperidine ring and hydroxyl group.
Uniqueness: 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is unique due to the presence of both a piperidine ring and a trifluoromethyl group, which can confer distinct chemical and biological properties. This combination of features is not commonly found in other compounds, making it a valuable target for research and development .
Eigenschaften
CAS-Nummer |
919278-31-2 |
|---|---|
Molekularformel |
C13H17F3N2O |
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
1-[[3-amino-5-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)10-5-9(6-11(17)7-10)8-18-3-1-12(19)2-4-18/h5-7,12,19H,1-4,8,17H2 |
InChI-Schlüssel |
GHOWQLMICHCUPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)CC2=CC(=CC(=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15170677.png)

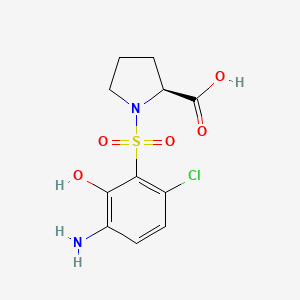
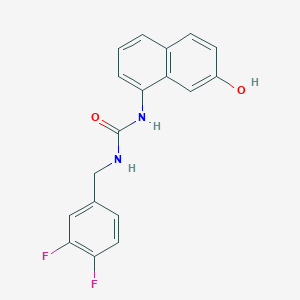

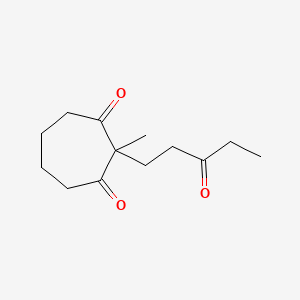
![6-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170716.png)
![1,1'-Dimethoxy-9,9'-spirobi[xanthene]](/img/structure/B15170728.png)
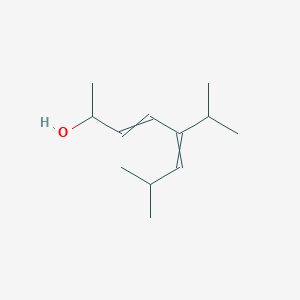
![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)
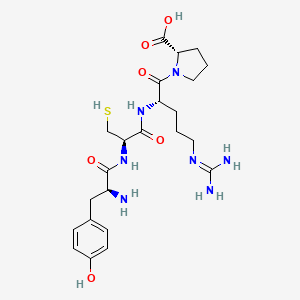
![2-Chloro-3-{1-[8-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-yl]propoxy}-3-oxopropanoate](/img/structure/B15170758.png)
